2-Bromo-4-fluoro-6-(trifluoromethyl)benzofuran-3-one
Description
2-Bromo-4-fluoro-6-(trifluoromethyl)benzofuran-3-one is a halogenated benzofuran-3-one derivative characterized by a fused bicyclic structure with bromo, fluoro, and trifluoromethyl substituents at positions 2, 4, and 6, respectively. The trifluoromethyl group enhances lipophilicity and metabolic stability, while halogens (Br, F) may influence electronic properties and binding interactions in biological systems. Structural elucidation of such compounds often employs crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement and structure determination .
Properties
Molecular Formula |
C9H3BrF4O2 |
|---|---|
Molecular Weight |
299.02 g/mol |
IUPAC Name |
2-bromo-4-fluoro-6-(trifluoromethyl)-1-benzofuran-3-one |
InChI |
InChI=1S/C9H3BrF4O2/c10-8-7(15)6-4(11)1-3(9(12,13)14)2-5(6)16-8/h1-2,8H |
InChI Key |
FIAMHKUBHKIRLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1OC(C2=O)Br)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-6-(trifluoromethyl)benzofuran-3-one typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and fluorination of benzofuran derivatives under controlled conditions. The reaction conditions often involve the use of halogenating agents such as bromine and fluorine sources in the presence of catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-6-(trifluoromethyl)benzofuran-3-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation can produce ketones or carboxylic acids .
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
The benzofuran moiety is known for its diverse biological activities, including anticancer properties. Recent studies have indicated that compounds similar to 2-Bromo-4-fluoro-6-(trifluoromethyl)benzofuran-3-one exhibit significant inhibitory effects on cancer cell lines. For instance, benzofuran derivatives have been evaluated for their ability to inhibit specific kinases associated with cancer progression, such as Glycogen Synthase Kinase 3β (GSK-3β). These compounds have shown promising results in reducing cell proliferation in pancreatic and colon cancer models .
Case Study: GSK-3β Inhibition
A series of benzofuran analogs were synthesized and tested against human pancreatic cancer cell lines. The results demonstrated that certain derivatives exhibited low micromolar to nanomolar inhibitory activity against GSK-3β, highlighting the potential of benzofuran compounds in cancer therapy .
Neuropharmacological Applications
2-Bromo-4-fluoro-6-(trifluoromethyl)benzofuran-3-one has also been explored for its serotonergic properties. Compounds within this class have been linked to the activation of serotonin receptors, particularly the 5-HT2c receptor, which is implicated in various neuropsychiatric conditions such as depression and anxiety . Research suggests that enhancing serotonin signaling could provide therapeutic benefits for disorders related to neurotransmitter imbalances.
Therapeutic Potential
The activation of the 5-HT2c receptor by benzofuran derivatives may offer new avenues for treating conditions like obesity, anxiety disorders, and depression. The pharmacological profile of these compounds indicates their potential use in developing novel antidepressants or anxiolytics .
Antimicrobial Activity
Benzofuran derivatives, including 2-Bromo-4-fluoro-6-(trifluoromethyl)benzofuran-3-one, have demonstrated significant antimicrobial properties. Recent studies have reported that these compounds exhibit activity against various pathogens, including bacteria and fungi. For example, certain derivatives were shown to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of benzofuran compounds is crucial for optimizing their biological activity. Modifications at different positions on the benzofuran ring can lead to enhanced potency against specific targets. For instance, the presence of halogen substituents has been correlated with increased antimicrobial activity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-6-(trifluoromethyl)benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its reactivity and binding affinity to target molecules, facilitating various chemical transformations. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues
The benzofuran-3-one scaffold is shared with natural and synthetic derivatives. Key structural analogues include:
The target compound’s bromo and fluoro substituents differentiate it from natural aurones, which typically lack halogenation. Compared to Pyridalyl (a phenyl ether), the benzofuran-3-one core offers a distinct pharmacophore for binding interactions.
Physicochemical Properties
Halogenation and trifluoromethyl groups significantly impact properties:
The trifluoromethyl group in the target compound increases steric bulk and electron-withdrawing effects compared to aurones’ hydroxyl/methoxy groups. Pyridalyl’s dichloro and ether functionalities highlight divergent applications (insecticidal vs.
Data Tables
Table 1: Structural Comparison of Halogenated Benzofuran-3-one Derivatives
| Compound | Halogen Substituents | Core Structure | Bioactivity |
|---|---|---|---|
| 2-Bromo-4-fluoro-6-(trifluoromethyl)benzofuran-3-one | Br, F, CF₃ | Benzofuran-3-one | Anticancer (potential) |
| 6-Chloro-benzofuran-3-one | Cl | Benzofuran-3-one | Antimicrobial |
| Aurone derivatives | None (typically hydroxyl) | Benzofuran-3-one | Antioxidant, Anticancer |
Table 2: Impact of Substituents on Properties
| Substituent | Effect on Lipophilicity | Effect on Stability | Example Compound |
|---|---|---|---|
| Trifluoromethyl (CF₃) | ↑↑ | ↑↑ | Target Compound |
| Bromo (Br) | ↑ | → | Target Compound |
| Hydroxyl (-OH) | ↓↓ | ↓ | Aurones |
Biological Activity
2-Bromo-4-fluoro-6-(trifluoromethyl)benzofuran-3-one is a synthetic compound that belongs to the benzofuran class of organic molecules. Its unique structure, characterized by the presence of bromine and trifluoromethyl groups, enhances its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The molecular formula of 2-Bromo-4-fluoro-6-(trifluoromethyl)benzofuran-3-one is C9H3BrF4O2, with a molecular weight of 299.02 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C9H3BrF4O2 |
| Molecular Weight | 299.02 g/mol |
| IUPAC Name | 2-bromo-4-fluoro-6-(trifluoromethyl)-1-benzofuran-3-one |
| InChI Key | FIAMHKUBHKIRLZ-UHFFFAOYSA-N |
The biological activity of 2-Bromo-4-fluoro-6-(trifluoromethyl)benzofuran-3-one is primarily attributed to its ability to interact with specific molecular targets within biological pathways. The fluorine atoms enhance its reactivity and binding affinity to target molecules, which facilitates various chemical transformations essential for its pharmacological effects. The exact pathways involved depend on the specific biological context in which the compound is applied.
Antioxidant Activity
Recent studies have demonstrated that compounds similar to 2-Bromo-4-fluoro-6-(trifluoromethyl)benzofuran-3-one exhibit potent antioxidant properties. For instance, a related compound was evaluated for its in vitro antioxidant activity, showing an IC50 value of 14.38 ± 0.09 μg/mL compared to ascorbic acid (IC50 = 4.57 μg/mL). This suggests that while effective, the compound may require further optimization for enhanced potency .
Anticancer Activity
The anticancer potential of benzofuran derivatives has been extensively studied, with some derivatives showing significant cytotoxic effects against various cancer cell lines. For example, benzofuran-based compounds have been reported to inhibit cell proliferation in HCC1806 and HeLa cells through mechanisms involving apoptosis induction and inhibition of key signaling pathways such as VEGFR-2 . The specific anticancer activity of 2-Bromo-4-fluoro-6-(trifluoromethyl)benzofuran-3-one remains to be fully elucidated but may share similar mechanisms due to structural similarities.
Case Studies
- Antitumor Efficacy : A study investigated several benzofuran derivatives for their anticancer properties and found that compounds with similar structures exhibited IC50 values ranging from low micromolar to nanomolar concentrations against pancreatic cancer cell lines. The mechanism involved apoptosis triggered by the compounds, indicating potential therapeutic applications for cancer treatment .
- GSK-3β Inhibition : Research on benzofuran derivatives has identified potent GSK-3β inhibitors that demonstrate significant antiproliferative activity against various cancer cell lines. These findings suggest that derivatives of benzofuran could be developed into effective anticancer agents targeting critical signaling pathways involved in tumor growth .
Q & A
Q. What synthetic strategies are recommended for preparing 2-Bromo-4-fluoro-6-(trifluoromethyl)benzofuran-3-one, and how can intermediates be purified?
Answer: Synthesis typically involves halogenation and cyclization steps. For example:
Halogenation: Introduce bromine and fluorine substituents via electrophilic aromatic substitution (EAS) on a pre-functionalized benzofuran precursor. Use reagents like N-bromosuccinimide (NBS) for bromination and Selectfluor™ for fluorination under controlled pH (e.g., acetic acid at 0–5°C) to minimize side reactions .
Cyclization: Employ Friedel-Crafts acylation or transition-metal-catalyzed cyclization (e.g., Pd-catalyzed carbonylative coupling) to form the benzofuranone core.
Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate intermediates. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Key Reagents (from ):
| Reagent | Role | Purity/Application |
|---|---|---|
| (CF3SO2)2NH | Trifluoromethylation agent | >98.0%, advanced synthesis |
| 3-Fluoropyrrolidine HCl | Fluorine source | High-purity intermediates |
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?
Answer:
- 1H/19F NMR: Use deuterated DMSO or CDCl3 to resolve overlapping signals. For 19F NMR, reference CFCl3 at 0 ppm. The trifluoromethyl group (-CF3) typically shows a singlet near -60 ppm, while aromatic fluorine resonates at -110 to -120 ppm .
- IR Spectroscopy: Identify carbonyl (C=O) stretches near 1720 cm⁻¹ and C-F stretches (1100–1250 cm⁻¹).
- Mass Spectrometry (HRMS): Employ ESI or EI ionization. The molecular ion [M+H]+ for C9H3BrF4O2 should match theoretical m/z (calc. 305.92) within 2 ppm error .
Advanced Research Questions
Q. How do electronic effects of bromine, fluorine, and trifluoromethyl groups influence reactivity in cross-coupling reactions?
Answer:
- Bromine: Acts as a leaving group in Suzuki-Miyaura couplings. The para-fluorine meta-directs electrophilic substitution, while the trifluoromethyl group (-CF3) deactivates the ring, favoring coupling at the bromine site.
- Steric/Electronic Tuning: Use Pd(PPh3)4 with K2CO3 in DMF/H2O (80°C) for selective coupling. Monitor regioselectivity via LC-MS to detect competing pathways (e.g., debromination or aryl-aryl scrambling) .
Mechanistic Insight:
The -CF3 group’s strong electron-withdrawing effect stabilizes transition states in oxidative addition, accelerating Pd(0) insertion into the C-Br bond. Fluorine’s inductive effect further polarizes the C-Br bond, enhancing reactivity .
Q. What crystallographic methods resolve structural ambiguities in derivatives of this compound?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (dichloromethane/hexane). Use SHELXL (v.2018) for refinement, applying TWINABS for data scaling if twinning is observed .
- ORTEP-3 Visualization: Generate thermal ellipsoid plots to assess disorder in the trifluoromethyl group. Anisotropic displacement parameters (ADPs) > 0.05 Ų suggest dynamic disorder, requiring constraints in refinement .
| Parameter | Value |
|---|---|
| R-factor (all data) | <5% |
| C-C bond length (CF3-C) | 1.52–1.54 Å |
| Dihedral angle (O-C-O) | 178.5° ± 0.3° |
Q. How can computational methods (DFT, MD) predict regioselectivity in electrophilic substitutions?
Answer:
- Density Functional Theory (DFT): Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate Fukui indices (ƒ⁻) to identify nucleophilic sites. For this compound, the C-5 position (ortho to -CF3) shows higher ƒ⁻ (0.12) than C-3 (0.08), favoring substitution at C-5 .
- Molecular Dynamics (MD): Simulate solvation effects in DMSO using AMBER. Trajectory analysis reveals solvent shielding at C-3 due to steric hindrance from -CF3, corroborating experimental selectivity .
Q. How should researchers address contradictions in reported spectroscopic data for this compound?
Answer:
- Data Reconciliation: Compare solvent effects (e.g., DMSO vs. CDCl3 shifting 1H NMR upfield by 0.2 ppm).
- Dynamic Effects: Variable-temperature NMR (VT-NMR) at -40°C to freeze conformational exchange (e.g., rotational barriers in -CF3).
- Cross-Validation: Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks. For example, HMBC correlations between F and C-6 confirm fluorine’s position .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
